molecular formula C14H20N2O2 B12076195 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide

4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide

Cat. No.: B12076195
M. Wt: 248.32 g/mol
InChI Key: MTAADNGCERWXNN-UHFFFAOYSA-N
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Description

4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide is an organic compound characterized by the presence of an amino group, a cyclopentyloxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentyloxy Intermediate: Cyclopentanol is reacted with a suitable halogenating agent, such as thionyl chloride, to form cyclopentyl chloride.

    Nucleophilic Substitution: The cyclopentyl chloride is then reacted with 2-amino-4-chlorobenzamide in the presence of a base, such as sodium hydroxide, to form 4-amino-2-(cyclopentyloxy)benzamide.

    Dimethylation: The final step involves the dimethylation of the amino group using dimethyl sulfate or a similar methylating agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyclopentyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound may be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chlorobenzamide: Similar in structure but lacks the cyclopentyloxy group.

    N,N-Dimethyl-4-aminobenzamide: Similar but without the cyclopentyloxy substitution.

    2-(Cyclopentyloxy)-N,N-dimethylbenzamide: Lacks the amino group.

Uniqueness

4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide is unique due to the presence of both the cyclopentyloxy and dimethylamino groups on the benzamide core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-amino-2-cyclopentyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C14H20N2O2/c1-16(2)14(17)12-8-7-10(15)9-13(12)18-11-5-3-4-6-11/h7-9,11H,3-6,15H2,1-2H3

InChI Key

MTAADNGCERWXNN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N)OC2CCCC2

Origin of Product

United States

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